2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]heptanehydrazide
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Overview
Description
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylene]heptanehydrazide is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylene]heptanehydrazide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptanehydrazide and a fluorinated aldehyde.
Condensation Reaction: The key step involves a condensation reaction between the heptanehydrazide and the fluorinated aldehyde in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylene]heptanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Alkyl halides, amines; typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or aminated derivatives.
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylene]heptanehydrazide has several scientific research applications, including:
Materials Science: Used in the development of fluorinated polymers and coatings with enhanced chemical resistance and thermal stability.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industrial Processes: Employed as a reagent or intermediate in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylene]heptanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and specificity, leading to effective modulation of biological pathways. The compound may also exhibit unique electronic properties due to the presence of multiple fluorine atoms, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyloxirane: Another fluorinated compound with similar applications in materials science and industrial processes.
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptane: A simpler fluorinated compound used as a building block in organic synthesis.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoro-N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylene]heptanehydrazide is unique due to its specific structural features, including the presence of both fluorine atoms and a hydrazide group. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C15H9F13N2O3 |
---|---|
Molecular Weight |
512.22 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoro-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]heptanamide |
InChI |
InChI=1S/C15H9F13N2O3/c1-33-7-2-3-8(31)6(4-7)5-29-30-9(32)10(16,17)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h2-5,31H,1H3,(H,30,32)/b29-5+ |
InChI Key |
WPLVUDOBRLHFFO-IMUCOVGGSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=N/NC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=NNC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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